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Compound of Interest

Compound Name: 2-(6-Methoxypyridin-2-yl)ethanol

CAS No.: 195819-17-1

Cat. No.: B182246 Get Quote

Executive Summary
The three isomers of methoxypyridine (2-, 3-, and 4-methoxy) exhibit drastically different

biological behaviors driven primarily by the electronic interaction between the methoxy group

and the pyridine nitrogen.

2-Methoxypyridine: The "Metabolic Shield."[1][2] Significantly reduced basicity (pKa ~3.[1]

[2]1) improves membrane permeability but introduces a metabolic liability toward O-

demethylation to form 2-pyridone.[1][2][3]

3-Methoxypyridine: The "Balanced Isostere."[1][2] Retains pyridine-like basicity (pKa ~4.[1]

[2][3]9) and aromaticity.[1][2][4][5][6] It resists conversion to a pyridone species, making it a

stable polar handle.[2]

4-Methoxypyridine: The "Basicity Booster."[1][2] Resonance donation significantly increases

basicity (pKa ~6.6), enhancing solubility at physiological pH but potentially limiting passive

permeability.[2]

Physicochemical & Biological Profile Comparison
The following table summarizes the core parameters differentiating the isomers. Note the

profound effect of the methoxy position on the conjugate acid pKa.
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Parameter 2-Methoxypyridine 3-Methoxypyridine 4-Methoxypyridine

Structure Ortho-substituted Meta-substituted Para-substituted

pKa (Conj.[1][2][3][7]

Acid)
3.06 (Low) 4.91 (Moderate) 6.58 (High)

Electronic Effect

Inductive withdrawal (-

I) dominates; steric

shielding of N-lone

pair.[1][2][3]

Inductive (-I) and

Resonance (+R)

cancel; similar to

pyridine.[1][2][3]

Resonance donation

(+R) into N-ring

dominates.[1][2]

Lipophilicity (LogP)
~1.0 (High

permeability)
~0.9 (Moderate)

~0.6 (Lower due to

ionization)

Metabolic Fate

High Liability: Rapid

O-demethylation

2-Pyridone.[1][2][3]

Stable: O-

demethylation

3-Hydroxypyridine

(Phenolic).[1][2][3]

High Liability: O-

demethylation

4-Pyridone.[1][2][3]

Primary Utility

Lowering basicity;

improving CNS

penetration.[1][2][3]

Bioisostere for

phenyl/pyridine;

metabolic stability.[1]

[2][3]

Increasing solubility;

specific kinase hinge

binding.[1][2][3]

Detailed Biological Activity Analysis
A. Basicity and Membrane Permeability
The position of the methoxy group dictates the availability of the nitrogen lone pair, which is the

primary driver of biological interaction and transport.

2-Isomer (The "Ortho" Effect): The methoxy group exerts a strong inductive electron-

withdrawing effect (-I) on the adjacent nitrogen.[1] Furthermore, the preferred syn-

conformation creates steric hindrance around the nitrogen. This drops the pKa to ~3.06,

meaning the molecule is neutral at physiological pH (7.4), facilitating passive transport

across the blood-brain barrier (BBB).
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4-Isomer (The "Para" Effect): The oxygen lone pair can donate electrons into the ring via

resonance (+R), stabilizing the protonated pyridinium form. This raises the pKa to ~6.[2]6. At

physiological pH, a significant fraction exists as the cationic species, which improves

aqueous solubility but hampers passive membrane diffusion.[2]

B. Metabolic Stability: The "Pyridone Trap"
A critical consideration in drug design is the metabolic stability of the methoxy handle.[2]

2- and 4-Methoxypyridines: These isomers are susceptible to CYP450-mediated O-

demethylation.[1][2][3] The resulting intermediate (2- or 4-hydroxypyridine) rapidly

tautomerizes to the thermodynamically stable 2-pyridone or 4-pyridone.[1][3] These amide-

like species are often metabolically inert "dead ends" that lose their target affinity.[1][2][3]

3-Methoxypyridine: Demethylation yields 3-hydroxypyridine.[1][2][3] Unlike the others, this

cannot tautomerize to a stable neutral pyridone (it would require a zwitterionic structure).

Consequently, the 3-isomer is often more metabolically robust or yields a phenolic metabolite

that can be conjugated (glucuronidation) rather than an irreversible pyridone.[1]

C. Case Study: PI3K/mTOR Inhibitors
In the development of dual PI3K/mTOR inhibitors, researchers utilized sulfonamide

methoxypyridine derivatives.[5][8] The study highlighted "scaffold hopping" where the pyridine

ring's electronics were tuned.[2]

Observation: Substitution at the 3-position allowed for optimal H-bonding interactions within

the kinase hinge region without incurring the rapid metabolic clearance seen with 2-methoxy

analogs (which converted to inactive pyridones).[1]

Outcome: The 3-methoxy variants maintained potency (IC50 < 1 nM) while improving half-life

compared to the 2-methoxy isomers.[1]

Visualizing Metabolic Pathways & Decision Logic
Diagram 1: Metabolic Fate of Isomers
This pathway illustrates why 2- and 4-isomers are prone to losing aromaticity, while the 3-

isomer retains it.[1][3]
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Caption: Comparative metabolic fates. Note the irreversible tautomerization of 2- and 4-isomers

to pyridones.

Diagram 2: Isomer Selection Decision Tree
Use this logic flow to select the correct isomer for your specific drug design challenge.

Drug Design Goal

Is CNS penetration required?

Is the target residue Acidic (e.g., Asp/Glu)?

No (Peripheral target)

Select 2-Methoxypyridine
(Low pKa = Neutral at pH 7.4)

Yes (Needs low basicity)

Select 3-Methoxypyridine
(Balanced pKa + Stability)

No (Needs H-bond acceptor)

Select 4-Methoxypyridine
(High pKa = Ionic Interaction)

Yes (Needs salt bridge)
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Caption: Decision matrix for selecting methoxypyridine isomers based on ADME and target

requirements.

Experimental Protocols
Protocol A: Comparative Microsomal Stability Assay
Objective: To quantify the intrinsic clearance (

) and identify the formation of pyridone metabolites.

Preparation:

Test Compounds: 2-, 3-, and 4-methoxypyridine (1 µM final concentration).

System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1][2]

Buffer: 100 mM Potassium Phosphate (pH 7.4).[1][2]

Incubation:

Pre-incubate microsomes and test compounds for 5 min at 37°C.

Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile

containing internal standard (e.g., tolbutamide).

Analysis (LC-MS/MS):

Centrifuge quenched samples (4000 rpm, 20 min).

Inject supernatant onto a C18 reverse-phase column.[1][2][3]

Monitor Transitions:

Parent (M+H): ~110 m/z.[1][2]
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Metabolite (Demethylated): ~96 m/z (Hydroxypyridine/Pyridone).[1][2]

Note: Use authentic standards of 2-pyridone and 4-pyridone to confirm metabolite

identity, as they are distinct from the phenolic 3-hydroxypyridine.[1][3]

Calculation:

Plot ln(% remaining) vs. time.[1][2] The slope

is the elimination rate constant.[2]

.[2]

Protocol B: pKa Determination (Potentiometric Titration)
Objective: To verify the electronic influence of the methoxy position.

Setup: Use a standardized potentiometric titrator (e.g., Sirius T3).[1][2]

Sample: Dissolve 1-2 mg of the methoxypyridine isomer in 0.15 M KCl (ionic strength

adjustor).

Titration:

Acidify to pH 2.0 using 0.5 M HCl.[1][2]

Titrate with 0.5 M KOH under inert gas (

) atmosphere to exclude

.[1][2]

Record pH vs. Volume of KOH added.[1][2]

Data Processing:

Identify the inflection point (half-equivalence point).[1][2]

Self-Validation: The 2-isomer should show a curve shifted significantly to the acidic region

(pKa ~3) compared to the 4-isomer (pKa ~6.5).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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